molecular formula C9H15Br B2511746 1-(Bromomethyl)bicyclo[2.2.2]octane CAS No. 1935423-45-2

1-(Bromomethyl)bicyclo[2.2.2]octane

Cat. No.: B2511746
CAS No.: 1935423-45-2
M. Wt: 203.123
InChI Key: IAPCNOHMCZUSRX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[2.2.2]octane is an organic compound characterized by a bicyclic structure with a bromomethyl group attached. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical properties and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that the bicyclo[222]octane motif is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . These compounds have various biological targets, suggesting that 1-(Bromomethyl)bicyclo[2.2.2]octane may also interact with multiple biological targets.

Mode of Action

It is known that molecules of the bicyclo[222]octane class exhibit unique electron transport properties . These properties could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given the electron transport properties of the bicyclo[222]octane class , it is plausible that this compound could influence various biochemical pathways through its interactions with proteins and other biomolecules.

Result of Action

Given the unique electron transport properties of the bicyclo[222]octane class , it is plausible that this compound could have unique effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding derivatives.

    Oxidation: The compound can be oxidized to form bicyclo[2.2.2]octane-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding bicyclo[2.2.2]octane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of bicyclo[2.2.2]octane-1-carboxylic acid.

    Reduction: Formation of bicyclo[2.2.2]octane.

Scientific Research Applications

1-(Bromomethyl)bicyclo[2.2.2]octane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane: The parent hydrocarbon without the bromomethyl group.

    1-Chloromethylbicyclo[2.2.2]octane: A similar compound with a chloromethyl group instead of a bromomethyl group.

    Bicyclo[2.2.2]octane-1-carboxylic acid: An oxidized derivative of bicyclo[2.2.2]octane.

Uniqueness: 1-(Bromomethyl)bicyclo[2.2.2]octane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in synthetic chemistry for introducing various functional groups into the bicyclic framework.

Properties

IUPAC Name

1-(bromomethyl)bicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPCNOHMCZUSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935423-45-2
Record name 1-(bromomethyl)bicyclo[2.2.2]octane
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